Cas no 66082-27-7 (N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide)

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide structure
66082-27-7 structure
Nom du produit:N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide
Numéro CAS:66082-27-7
Le MF:C29H30N4O8
Mégawatts:562.570507526398
CID:963211
PubChem ID:462199

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Propriétés chimiques et physiques

Nom et identifiant

    • N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide
    • saframycin A
    • N-[(7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • N-{[(6S,7R,9R,14aS,15R)-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquino[3,2-b][3]benzazocin-9-yl]methyl}-2-oxopropanamide
    • SCHEMBL637953
    • N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide
    • CHEBI:219593
    • CHEMBL452709
    • PROPANAMIDE, N-(((6S,7R,9R,14AS,15R)-7-CYANO-1,5,6,7,9,10,13,14,14A,15-DECAHYDRO-2,11-DIMETHOXY-3,12,16-TRIMETHYL-1,4,10,13-TETRAOXO-6,15-IMINO-4H-ISOQUINO(3,2-B)(3)BENZAZOCIN-9-YL)METHYL)-2-OXO-
    • N-(((6R,7R,9R,14aS,15S)-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminobenzo[4,5]azocino[1,2-b]isoquinolin-9-yl)methyl)-2-oxopropanamide
    • Q27284074
    • NSC 325663
    • SAFRAMYCIN A, (-)
    • 21-Cyanosaframycin-B
    • 66082-27-7
    • UNII-MJW34HDB0D
    • SFM-A
    • NSC-325663
    • MJW34HDB0D
    • DTXSID80984576
    • NSC325663
    • NCI60_002823
    • Neuro_000165
    • CHEMBL1710157
    • MLS002703055
    • N-[(7-Cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-1,5,6,7,9,10,13,14,14a,15-decahydro-4H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • N-[(cyano-dimethoxy-trimethyl-tetraoxo-[?]yl)methyl]-2-oxo-propanamide
    • N-[(12-Cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide
    • SMR001566861
    • Propanamide, N-[(7-cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxo-
    • Propanamide,5,6,7,9,10,13,14,14a,15- decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10, 13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin -9-yl)methyl]-2-oxo-,8 [6S-(6.alpha.,7.alpha.,9.beta.,14a. alpha.,15.alpha.)]-
    • (-)-Saframycin A
    • Piscine à noyau: InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1
    • La clé Inchi: JNEGMBHBUAJRSX-NOYKIMNZSA-N
    • Sourire: CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Propriétés calculées

  • Qualité précise: 562.206
  • Masse isotopique unique: 562.206
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 41
  • Nombre de liaisons rotatives: 5
  • Complexité: 1540
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -0.3
  • Surface topologique des pôles: 163Ų

Propriétés expérimentales

  • Couleur / forme: Solid powder
  • Dense: 1.44
  • Point d'ébullition: °Cat760mmHg
  • Point d'éclair: °C
  • Indice de réfraction: 1.632
  • Le PSA: 163.18000
  • Le LogP: 0.11728

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Informations de sécurité

  • Mot signal:Warning
  • Conditions de stockage:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

N-[(6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino[3,2-b][3]benzazocin-9-ylmethyl]-2-oxopropanamide Littérature connexe

Articles recommandés

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue